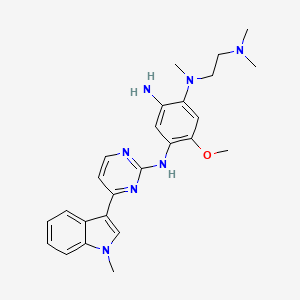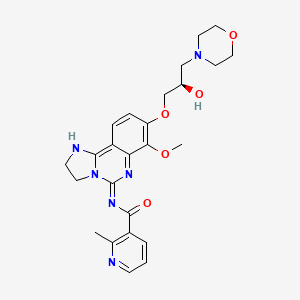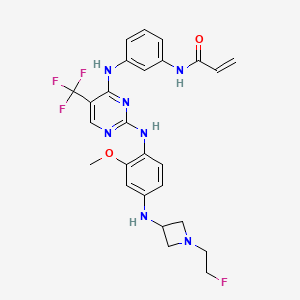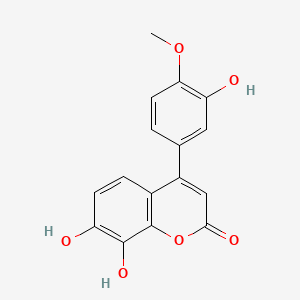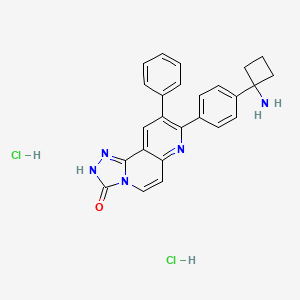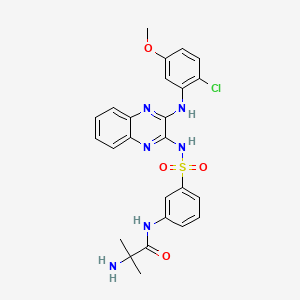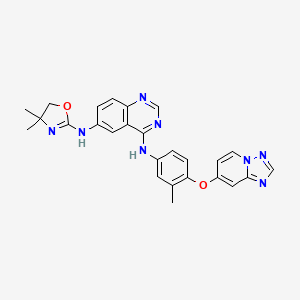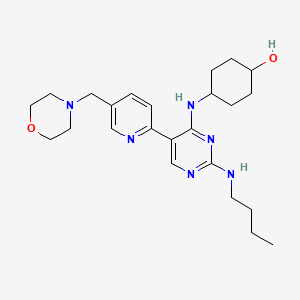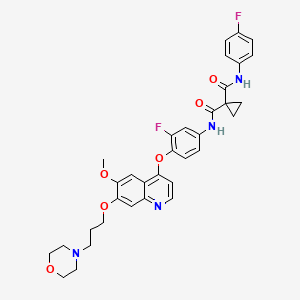
Foretinib
描述
Foretinib is an experimental drug candidate for the treatment of cancer. It was discovered by Exelixis and is under development by GlaxoSmithKline . Foretinib is an orally available small molecule compound designed to target multiple RTKs implicated in the development, progression, and spread of cancer. It inhibits the activation of MET, RON, ERK, and AKT, decreased proliferation, and increased apoptosis .
Synthesis Analysis
Foretinib has been used in trials studying the treatment of Cancer, Breast Cancer, Carcinoma, Renal Cell, Recurrent Breast Cancer, and Neoplasms, Head and Neck, among others . A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing pyridazinone derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against A549, HepG2, and MCF-7 cell lines .Molecular Structure Analysis
Foretinib has a molecular formula of C34H34F2N4O6 . The long tail of foretinib plays an important role in binding D1228X MET through interaction with a residue at the solvent front (G1163) .Chemical Reactions Analysis
Foretinib treatment reduced phosphorylation of c-MET on T98G and U251 cells . Foretinib inhibits the proliferation of GBM cells through a G2/M cell cycle arrest and mitochondrial-mediated apoptosis in association with alternation in expression of the related genes and protein-regulated G2/M phase and apoptosis .Physical And Chemical Properties Analysis
Foretinib has a molecular weight of 632.665 g·mol−1 . It has a chemical formula of C34H34F2N4O6 .科学研究应用
Treatment of Acute Myeloid Leukemia (AML)
Foretinib has been found to be effective in treating Acute Myeloid Leukemia (AML) by inhibiting FLT3 and overcoming secondary mutations that drive resistance to Quizartinib and Gilteritinib . It directly binds to FLT3 and effectively inhibits FLT3 signaling . Foretinib potently inhibits proliferation and promotes apoptosis in human AML cell lines and primary AML cells with FLT3-ITD mutations . It also significantly extends the survival of mice bearing cell-derived and patient-derived FLT3-ITD xenografts .
Overcoming Resistance to Capmatinib/Tepotinib in NSCLCs
Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in Non-Small-Cell Lung Cancers (NSCLCs) with MET exon 14 skipping mutation . It shows potent activity against D1228X secondary mutations of the MET in the Ba/F3 cell and Hs746t in vitro model and Hs746t in vivo model . Molecular dynamics analysis suggests that the long tail of foretinib plays an important role in binding D1228X MET through interaction with a residue at the solvent front (G1163) .
Inducing Cell Cycle Arrest and Apoptosis
Foretinib has been shown to induce G2/M cell cycle arrest and apoptosis . This is a crucial aspect of its anti-tumor activity, as it can halt the uncontrolled growth of cancer cells and trigger their programmed death .
作用机制
Target of Action
Foretinib primarily targets the MET (hepatocyte growth factor receptor), RON (Recepteur d’Origine nantais), AXL (Anexelekto), and vascular endothelial growth factor receptors (VEGFRs) . These targets play crucial roles in cellular processes such as growth, survival, and differentiation, and their dysregulation is often associated with cancer development and progression .
Mode of Action
Foretinib binds to its targets, inhibiting their activation and subsequent downstream signaling . For instance, it inhibits the activation of MET, RON, extracellular signal-regulated kinase (ERK), and AKT, leading to decreased cell proliferation and increased apoptosis . It also effectively inhibits the signaling of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis .
Biochemical Pathways
Foretinib affects several biochemical pathways. By inhibiting MET and VEGFR, it impacts the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase)/AKT pathways, which are critical for cell survival, proliferation, and angiogenesis . It also inhibits the FLT3 signaling pathway, thereby affecting the survival, proliferation, and differentiation of hematopoietic cells .
Pharmacokinetics
Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability . .
Result of Action
Foretinib’s action results in several molecular and cellular effects. It inhibits cell proliferation and promotes apoptosis in various cancer cell lines . It also induces a G2/M cell cycle arrest, reducing colony formation and blocking hepatocyte growth factor-induced cell migration . In vivo, it has been shown to significantly inhibit tumor growth in a dose-dependent manner .
Action Environment
The efficacy of Foretinib can be influenced by the tumor microenvironment. For instance, the presence of certain growth factors can modulate the sensitivity of tumor cells to Foretinib . .
安全和危害
未来方向
Foretinib exhibits superior efficacy to approved drugs in AML with FLT3-ITD mutations and retains activity in AML with secondary FLT3 mutations that mediate resistance to clinical FLT3 inhibitors . The type II MET-TKI foretinib may be an appropriate second-line treatment for NSCLCs carrying METex14 after campatinib/tepotinib treatment failure by secondary mutations at residue D1228 or Y1230 .
属性
IUPAC Name |
1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHYVUVSFXTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34F2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918193 | |
| Record name | Foretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested. | |
| Record name | Foretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
849217-64-7, 937176-80-2 | |
| Record name | Foretinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Foretinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Foretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

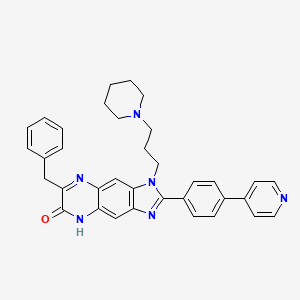
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
